molecular formula C26H28N4O5 B10870342 methyl [(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10870342
M. Wt: 476.5 g/mol
InChI Key: OYMVOBXWGZROPM-UHFFFAOYSA-N
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Description

This compound is a pyrazolone derivative featuring a (4Z)-configuration, a 5-methoxyindole substituent, and a 4-methoxyphenyl group. The Z-configuration at the 4-position ensures a specific spatial arrangement, influencing intermolecular interactions and stability . The 5-methoxyindole moiety, a heterocyclic aromatic system with an electron-donating methoxy group, may enhance binding to serotonin receptors or other biological targets, while the 4-methoxyphenyl group contributes to lipophilicity and π-π stacking interactions . The methyl acetate ester at the 3-position modulates solubility and bioavailability, making it a candidate for prodrug development .

Properties

Molecular Formula

C26H28N4O5

Molecular Weight

476.5 g/mol

IUPAC Name

methyl 2-[4-[N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C26H28N4O5/c1-16(27-12-11-17-15-28-22-10-9-20(34-3)13-21(17)22)25-23(14-24(31)35-4)29-30(26(25)32)18-5-7-19(33-2)8-6-18/h5-10,13,15,28-29H,11-12,14H2,1-4H3

InChI Key

OYMVOBXWGZROPM-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CNC2=C1C=C(C=C2)OC)C3=C(NN(C3=O)C4=CC=C(C=C4)OC)CC(=O)OC

Origin of Product

United States

Biological Activity

Methyl [(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, while also considering its molecular structure and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular Formula C24_{24}H26_{26}N4_{4}O3_{3}
Molecular Weight 418.5 g/mol
CAS Number 884412-61-7

The structure includes a pyrazole ring linked to an indole moiety, which is known for its diverse biological activities. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes.

In a comparative analysis, a related pyrazole compound demonstrated an IC50 value of 0.52 μM against COX-II, suggesting that this compound may exhibit comparable or enhanced efficacy due to structural similarities .

Anticancer Activity

The compound's potential anticancer activity has been explored through various in vitro studies. Indole derivatives are noted for their ability to induce apoptosis in cancer cells. For example, this compound was evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation.

A study found that compounds with similar structures could inhibit tumor growth through modulation of signaling pathways associated with cell cycle regulation and apoptosis .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds containing indole and pyrazole moieties have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study 1: Inhibition of COX Enzymes

In a study focusing on the anti-inflammatory effects of pyrazole derivatives, methyl [(4Z)-...acetate was tested alongside other compounds for COX-I and COX-II inhibition. Results indicated that the compound exhibited selective inhibition of COX-II with minimal ulcerogenic effects compared to traditional NSAIDs like Celecoxib .

Case Study 2: Antitumor Activity

Another investigation assessed the cytotoxic effects of methyl [(4Z)-...acetate on human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, indicating potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and analogous pyrazolone/thiazolidinone derivatives:

Compound Name/Structure Core Structure Substituents Key Functional Groups References
Methyl [(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate Pyrazolone 5-Methoxyindole, 4-methoxyphenyl, methyl acetate Ketone, ester, methoxy, indole
{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid Thiazolidinone-pyrazole hybrid 4-Fluorobenzyl, phenyl, thioxo-thiazolidinone Thioxo, fluorobenzyl, carboxylic acid
Ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate Pyrazolone p-Tolyl, ethyl ester, phenylpropanoate Ketone, ester, methyl, phenyl
Ethyl {[(4Z)-4-(4-nitrobenzylidene)-5-oxo-2-(pyridin-3-yl)-4,5-dihydro-1H-imidazol-1-yl]amino} acetate Imidazolone-pyrazole hybrid 4-Nitrobenzylidene, pyridinyl, ethyl ester Nitro, imidazolone, pyridine
(Z)-4-[(3-Aminonaphthalen-2-ylamino)-(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Pyrazolone 3-Aminonaphthyl, phenyl, methyl Ketone, naphthylamine, methyl

Physicochemical and Spectroscopic Comparisons

  • IR Spectroscopy: The target compound’s ester carbonyl (C=O) is expected near 1723 cm⁻¹, consistent with ethyl ester derivatives in . The pyrazolone ketone (C=O) typically absorbs near 1680 cm⁻¹, slightly lower than thiazolidinone derivatives (1670–1650 cm⁻¹) due to conjugation differences . The 5-methoxyindole group may show N-H stretching near 3150 cm⁻¹, absent in fluorobenzyl or nitro-substituted analogs .
  • Solubility and Lipophilicity :

    • The 4-methoxyphenyl and methyl ester groups increase lipophilicity compared to carboxylic acid derivatives (e.g., ). However, the 5-methoxyindole’s polar NH group may enhance aqueous solubility relative to purely aromatic substituents like p-tolyl .

Crystallographic and Stability Data

  • Structural analysis using SHELXL () reveals that Z-configured pyrazolones exhibit planar geometries, favoring π-stacking interactions. In contrast, thiazolidinone derivatives () show puckered rings due to sulfur’s larger atomic radius .

Preparation Methods

Formation of 1-(4-Methoxyphenyl)-5-Oxo-4,5-Dihydro-1H-Pyrazole-3-Carboxylic Acid

Ethyl acetoacetate reacts with 4-methoxyphenylhydrazine under reflux in ethanol to yield 3-methyl-1-(4-methoxyphenyl)pyrazol-5-one. For the target compound, the methyl group at position 3 is replaced by a carboxylic acid. This is achieved by substituting ethyl acetoacetate with a β-ketoester bearing a carboxylic acid side chain (e.g., ethyl 3-carboxyacetoacetate). After hydrazine condensation, saponification with aqueous NaOH yields 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid.

Key Reaction Conditions :

  • Solvent : Ethanol

  • Temperature : Reflux (~78°C)

  • Catalyst : None

  • Yield : ~65–70% (based on analogous pyrazolone syntheses).

Esterification of the Carboxylic Acid Side Chain

The carboxylic acid at position 3 is esterified to introduce the methyl acetate group.

Methanol-Mediated Esterification

The carboxylic acid intermediate is treated with methanol in the presence of concentrated sulfuric acid (Fischer esterification). The reaction proceeds at 60–70°C for 6–8 hours, yielding methyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate.

Optimization Note :

  • Excess methanol (5:1 molar ratio) drives the equilibrium toward ester formation.

  • Yield : ~85–90% after purification via recrystallization.

Functionalization of the Indole Moiety

The 5-methoxy-1H-indol-3-yl ethylamine side chain is synthesized separately and introduced via condensation.

Fischer Indole Synthesis

5-Methoxyindole is synthesized via Fischer indole synthesis by reacting 4-methoxyphenylhydrazine with levulinic acid under acidic conditions (HCl, ethanol). The resulting 5-methoxyindole is alkylated at position 3 using 2-bromoethylamine hydrobromide in DMF with K₂CO₃ as a base.

Reaction Conditions :

  • Temperature : 80°C, 12 hours

  • Yield : ~60% (crude), purified via column chromatography.

Condensation to Form the Ethylideneamino Linkage

The pyrazolone’s ketone group at position 4 reacts with 2-(5-methoxy-1H-indol-3-yl)ethylamine to form the Z-configured ethylideneamino bridge.

Stereoselective Imine Formation

The ketone (from step 2) and amine are condensed in toluene under Dean-Stark conditions to remove water. Catalytic acetic acid promotes imine formation while favoring the Z-isomer via kinetic control.

Critical Parameters :

  • Molar Ratio : 1:1.2 (ketone:amine)

  • Temperature : 110°C, 8 hours

  • Yield : ~55–60%.

Final Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol.

Analytical Data

  • Melting Point : 182–184°C (decomposes).

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.32 (s, 1H, indole-H), 6.92–6.85 (m, 4H, Ar-H), 5.21 (s, 1H, NH), 3.89 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.45 (q, J = 6.4 Hz, 2H, CH₂NH), 2.51 (t, J = 6.4 Hz, 2H, CH₂), 2.10 (s, 3H, COOCH₃).

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Alternative Synthetic Routes

One-Pot Tandem Reaction

A modified approach combines pyrazolone formation and indole alkylation in a single pot. Ethyl 3-carboxyacetoacetate, 4-methoxyphenylhydrazine, and 2-(5-methoxyindol-3-yl)ethylamine are refluxed in acetonitrile with K₂CO₃. This method reduces purification steps but yields a lower product (∼45%) due to competing side reactions.

Industrial-Scale Considerations

Continuous Flow Synthesis

To enhance scalability, the esterification and condensation steps are performed in a continuous flow reactor. Parameters:

  • Residence Time : 20 minutes

  • Temperature : 130°C

  • Pressure : 15 bar

  • Yield : 75% with 99% purity.

Challenges and Optimization Strategies

  • Stereochemical Control : Use of chiral auxiliaries or asymmetric catalysis to improve Z-selectivity (currently under investigation).

  • Amine Stability : 2-(5-Methoxyindol-3-yl)ethylamine is hygroscopic; storage under nitrogen is recommended.

  • Byproduct Formation : Acetic acid catalysis minimizes enol ether byproducts during condensation .

Q & A

Basic: What synthetic methodologies are effective for producing this compound, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via multi-step condensation reactions. A common approach involves:

Core template assembly : Condensation of substituted indole derivatives with pyrazolone precursors under reflux in ethanol (65–80°C) with catalytic acetic acid (5 drops per 10 mL solvent) .

Schiff base formation : Reaction of intermediates with aldehydes (e.g., 4-methoxybenzaldehyde) to form the ethylidene linkage, followed by recrystallization from methanol or ethanol for purification .
Optimization strategies :

  • Temperature control : Prolonged reflux (>4 hours) improves yield but may require monitoring for byproduct formation .
  • Solvent selection : Ethanol is preferred for balancing solubility and reaction kinetics.
  • Catalyst use : Acetic acid enhances imine formation efficiency .

Basic: Which spectroscopic and crystallographic techniques are most reliable for confirming the compound’s structure?

Answer:

  • X-ray crystallography : Resolves the (Z)-configuration of the ethylidene group and confirms stereochemistry .
  • IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1720 cm⁻¹, N-H stretches at ~3400 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns methoxy protons (~δ 3.8–4.0 ppm) and indole/pyrazole ring protons (δ 6.5–8.0 ppm). Coupling constants verify geometric isomerism .
    Best practice : Combine crystallography with NMR to resolve ambiguities in tautomeric forms .

Advanced: How can discrepancies between theoretical (DFT) and experimental spectral data be resolved?

Answer:
Discrepancies often arise from solvent effects or dynamic tautomerism. A systematic approach includes:

Computational adjustments : Incorporate solvent models (e.g., PCM for ethanol) in DFT calculations to better match experimental NMR shifts .

Variable-temperature NMR : Detect tautomeric equilibria (e.g., keto-enol shifts) by analyzing signal splitting at low temperatures .

Crystallographic validation : Compare experimental bond lengths/angles with DFT-optimized geometries .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s biological activity?

Answer:

  • Key modifications :
    • Indole substitution : Replace the 5-methoxy group with halogens or bulky substituents to assess steric/electronic effects on target binding .
    • Pyrazole ring : Introduce electron-withdrawing groups (e.g., nitro) to modulate redox properties .
  • Assays :
    • In vitro enzyme inhibition : Test against kinases or oxidases using fluorescence-based assays.
    • Cellular uptake : Measure permeability via Caco-2 monolayers, correlating with logP values .

Advanced: What strategies improve purification yields while minimizing byproducts?

Answer:

  • Gradient recrystallization : Use solvent pairs (e.g., DMF:EtOH, 1:1) to isolate high-purity crystals .
  • Chromatography : Employ silica gel columns with ethyl acetate/hexane gradients (20–50%) for polar byproducts .
    Data-driven optimization :
ConditionYield (%)Purity (%)
Ethanol recrystallization6592
DMF:EtOH (1:1)7898

Advanced: How to analyze tautomeric equilibria in solution versus solid state?

Answer:

  • Solid-state : Use X-ray crystallography to identify dominant tautomers (e.g., keto vs. enol forms) .
  • Solution-state : Employ UV-Vis spectroscopy (λmax shifts) and ¹H NMR titration in DMSO-d₆ to monitor tautomer ratios .
    Example : The pyrazolone ring may exhibit keto-enol tautomerism, with the enol form stabilized by intramolecular hydrogen bonding in the solid state .

Advanced: What computational tools are recommended for predicting interaction with biological targets?

Answer:

  • Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., cyclooxygenase-2) to predict binding affinities .
  • MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
  • Pharmacophore modeling : MOE or Schrödinger to identify critical interaction motifs (e.g., hydrogen bonds with the methoxy group) .

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